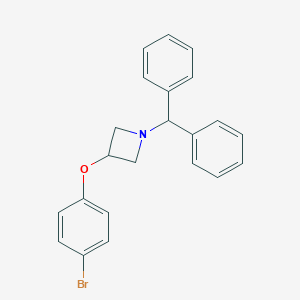

1-Benzhydryl-3-(4-bromophenoxy)azetidine

Übersicht

Beschreibung

1-Benzhydryl-3-(4-bromophenoxy)azetidine is a compound that is part of the azetidine family, which are four-membered cyclic amines. The structure of azetidines is characterized by a nitrogen atom that is part of the ring, making them a subset of heterocyclic compounds. The presence of the benzhydryl and bromophenoxy groups suggests that this compound may have interesting chemical properties and potential applications in synthetic chemistry.

Synthesis Analysis

The synthesis of related azetidine compounds has been explored in various studies. For instance, the regio- and stereoselective alkylation of 1-benzhydryl-2-methoxymethylazetidin-3-one has been investigated, leading to the formation of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones with cis stereochemistry at C-2 and C-4 positions . Another study reported the preparation of azetidin-2-ones from epoxybutyramide precursors, demonstrating the versatility of azetidine synthesis . Although these studies do not directly describe the synthesis of 1-Benzhydryl-3-(4-bromophenoxy)azetidine, they provide insight into the synthetic strategies that could be applied to its preparation.

Molecular Structure Analysis

The molecular structure of azetidine derivatives has been confirmed by techniques such as single crystal X-ray diffraction analysis . This method allows for the determination of the stereochemistry and confirmation of the molecular structure of azetidines. The bent nature of the azetidine ring, as observed in related compounds, is likely to be a feature of 1-Benzhydryl-3-(4-bromophenoxy)azetidine as well .

Chemical Reactions Analysis

Azetidine compounds participate in various chemical reactions. For example, the thermal rearrangement of bromo-benzylaminobutane hydrobromide leads to the formation of azetidine . The synthesis of azetidin-2-ones from epoxybutyramide precursors involves S(N)i reactions that lead to the formation of different heterocycles . These reactions highlight the reactivity of the azetidine ring and suggest that 1-Benzhydryl-3-(4-bromophenoxy)azetidine could also undergo interesting transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can be inferred from related compounds. For instance, the synthesis and analysis of 1-benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine provide information on the yield and the structural determination through NMR and MS techniques . These methods are essential for characterizing the physical and chemical properties of azetidine compounds, including 1-Benzhydryl-3-(4-bromophenoxy)azetidine.

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Medicinal Chemistry

- The compound plays a crucial role in the stereoselective synthesis of cis-3,4-disubstituted piperidines, demonstrating its utility in the construction of complex molecular architectures. This process is crucial for the development of compounds with potential applications in medicinal chemistry, offering a pathway to synthesize valuable templates for drug discovery (Mollet et al., 2011).

Domino Ring Opening and Cyclization

- It is instrumental in domino aziridine ring opening and Buchwald–Hartwig type coupling-cyclization reactions, facilitating the synthesis of trans-3,4-dihydro-2H-1,4-benzoxazine moieties. Such chemical transformations are significant for generating compounds with potential therapeutic applications, highlighting the versatility of 1-Benzhydryl-3-(4-bromophenoxy)azetidine in organic synthesis (Rao et al., 2012).

Dopaminergic Antagonism

- In the search for novel dopaminergic antagonists, derivatives of this compound have been evaluated, revealing their potency as D2 and D4 receptor antagonists. Such studies underscore the importance of 1-Benzhydryl-3-(4-bromophenoxy)azetidine derivatives in the development of new treatments for disorders related to dopaminergic dysfunction (Metkar et al., 2013).

Synthesis of 3,3-Diarylazetidines

- The compound is also utilized in the synthesis of 3,3-diarylazetidines, showcasing the role of azetidines as valuable scaffolds in drug discovery. These structures are prepared from N-Cbz azetidinols in calcium(II)-catalyzed Friedel-Crafts alkylation reactions, illustrating the compound's contribution to accessing underexplored chemical space for therapeutic exploration (Denis et al., 2018).

Discovery and Evaluation of Novel Compounds

- The compound has facilitated the discovery and evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. This illustrates its role in the synthesis of compounds with inhibitory activity against enzymes of pharmacological interest, highlighting its potential in contributing to the development of new therapeutic agents (Akbaba et al., 2013).

Eigenschaften

IUPAC Name |

1-benzhydryl-3-(4-bromophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrNO/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWZBENSISVWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-(4-bromophenoxy)azetidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

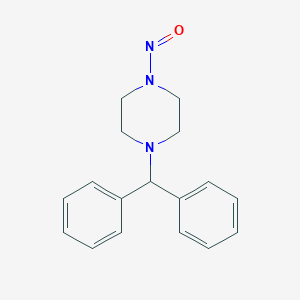

![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)